Pyrazolo[1,5-b]pyridazine deriv. 97
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H19F3N6O2 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C26H19F3N6O2/c1-15-2-8-20-23(24(34-35(20)33-15)16-3-5-17(6-4-16)26(27,28)29)19-10-11-30-25(32-19)31-18-7-9-21-22(14-18)37-13-12-36-21/h2-11,14H,12-13H2,1H3,(H,30,31,32) |
InChI Key |
JLEUOCWABWBHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NC(=NC=C4)NC5=CC6=C(C=C5)OCCO6)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrazolo 1,5 B Pyridazine Derivatives
Strategies for the Construction of the Core Pyrazolo[1,5-b]pyridazine (B1603340) Ring System
The formation of the pyrazolo[1,5-b]pyridazine core relies on several established and innovative synthetic approaches. These methods primarily involve the strategic formation of the fused pyrazole (B372694) and pyridazine (B1198779) rings from acyclic or heterocyclic precursors.
Cyclization Reactions and Annulation Techniques
Cyclization and annulation reactions are fundamental to the construction of the pyrazolo[1,5-b]pyridazine framework. These reactions typically involve the formation of one or both rings in a single or sequential manner.
A common strategy involves the reaction of a 1-aminopyridazinium salt with a suitable three-carbon component. For instance, pyridazine can be reacted with hydroxylamine-O-sulfonic acid (HOSA) to generate a 1-aminopyridazinium ion in situ. This intermediate then undergoes a [3+2] cycloaddition reaction with an appropriate partner, such as a substituted alkyne, to form the pyrazolo[1,5-b]pyridazine ring system. researchgate.net
Another approach utilizes the annulation of a pyridine (B92270) fragment to a pre-existing amino-substituted pyrazole ring. nih.govresearchgate.net This can be achieved through the cyclocondensation of 4-aminopyrazole-5-carbaldehydes or the cyclization of other appropriately functionalized 4-aminopyrazoles. nih.gov Furthermore, the reaction of 3-amino-1H-pyrazole-4-carbonitrile with various electrophiles can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related and important heterocyclic system. beilstein-journals.org
Recent developments have also explored novel annulation strategies. For example, a catalytic system can control the [4+1] and [4+2] annulation of pyrazolidinones with diazo indandiones to construct pyrazolo[1,2-a]indazoles and pyrazolo[1,2-a]cinnolines, showcasing the versatility of annulation techniques in synthesizing related fused pyrazole systems. researchgate.net
Condensation Reactions with Key Precursors (e.g., β-dicarbonyl compounds, hydrazines)
Condensation reactions are a cornerstone in the synthesis of pyrazole and pyridazine rings, and by extension, the pyrazolo[1,5-b]pyridazine system. The Knorr pyrazole synthesis, a classic example, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgresearchgate.net This fundamental reaction can be adapted to construct the pyrazole portion of the target scaffold.
The synthesis of the pyridazine ring often involves the cyclization of 1,4-dicarbonyl precursors with hydrazine. researchgate.net By combining these principles, the pyrazolo[1,5-b]pyridazine core can be assembled. For example, a process has been developed where an ethanone (B97240) derivative is reacted with an N-aminopyridazinium salt, which is itself formed from a pyridazine and an amine source, to yield a dihydropyrazolo[1,5-b]pyridazine that can be subsequently oxidized. google.com
The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones has been shown to produce a variety of trifluoromethyl-substituted pyrazoles, highlighting the utility of this condensation for introducing specific functionalities. cdnsciencepub.com Similarly, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups provides an efficient route to novel pyrazolo[3,4-b]pyridine products, a related heterocyclic system. rsc.org
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrazolo[1,5-b]pyridazine. MCRs allow for the construction of the target molecule in a one-pot process from three or more starting materials, avoiding the isolation of intermediates. mdpi.comijcrt.org
A notable example is the one-pot, five-component reaction for the synthesis of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones, which involves the reaction of aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium (B1175870) acetate. ijcrt.org While not directly yielding the pyrazolo[1,5-b]pyridazine core, this demonstrates the power of MCRs in constructing related complex fused pyrazole systems.
Another MCR approach involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with aromatic aldehydes and a suitable C-H acid like 2-hydroxy-1,4-naphthalenedione to form 1H-pyrazolo[3,4-b]quinolines, another class of fused pyrazoles. nih.gov Furthermore, a four-component reaction of 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, a formyl-1H-pyrazole, and a primary aromatic amine can yield pyrazole-based pyrimido[4,5-d]pyrimidines. mdpi.com
Functionalization and Derivatization Strategies for Pyrazolo[1,5-b]pyridazine Scaffolds
Once the core pyrazolo[1,5-b]pyridazine ring system is constructed, further functionalization is often necessary to modulate its physicochemical and biological properties. This is typically achieved by introducing a variety of substituents at specific positions on the bicyclic scaffold.
Introduction of Diverse Substituents at Key Positions (e.g., C-2, C-3, C-6)
The introduction of substituents at the C-2, C-3, and C-6 positions of the pyrazolo[1,5-b]pyridazine ring is crucial for exploring structure-activity relationships. A variety of synthetic methods are employed to achieve this.
For instance, a process for preparing 2,3-disubstituted pyrazolo[1,5-b]pyridazines involves the oxidation of the corresponding 3,3a-dihydro-pyrazolo[1,5-b]pyridazine. google.com The substituents at the C-2 and C-3 positions are introduced from the initial ethanone precursor. google.com
In the related pyrazolo[1,5-a]pyrimidine system, functionalization at the C-3 and C-5 positions has been extensively studied. mdpi.com The introduction of a nitrile group at the C-3 position and various substitutions at the C-5 and C-6 positions have been shown to significantly impact the biological activity of these compounds. mdpi.com Similar strategies can be envisioned for the pyrazolo[1,5-b]pyridazine scaffold.
The table below summarizes some examples of substituted pyrazolo[1,5-b]pyridazine derivatives and their precursors.
| Compound Name | Substituent at C-2 | Substituent at C-3 | Substituent at C-6 | Precursor(s) |
| 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine | 4-Ethoxyphenyl | 4-Methanesulfonyl-phenyl | H | 1-(4-Ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone, N-aminopyridazinium iodide |
| 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine | H | 2-Chloropyrimidin-4-yl | H | 2-Chloro-4-ethynylpyrimidine, Pyridazine, Hydroxylamine-O-sulfonic acid |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazolo[1,5-b]pyridazines. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly useful method. wikipedia.orgorganic-chemistry.org In the context of pyrazolo[1,5-b]pyridazine synthesis, a Sonogashira coupling can be used to introduce an ethynyl (B1212043) group, which can then participate in a subsequent cycloaddition reaction to form the pyrazole ring. researchgate.net For example, 2-chloro-4-ethynylpyrimidine, prepared via a Sonogashira coupling of 2,4-dichloropyrimidine (B19661) with trimethylsilylacetylene (B32187) followed by deprotection, can be reacted with a 1-aminopyridazinium ion to yield a 3-(pyrimidin-4-yl)pyrazolo[1,5-b]pyridazine derivative. researchgate.net
Other palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are also widely used for the functionalization of pyridazine and related heterocyclic systems and can be applied to the pyrazolo[1,5-b]pyridazine scaffold. researchgate.net These reactions enable the introduction of a wide range of aryl, heteroaryl, and other substituents, further expanding the chemical diversity of this important class of compounds. For instance, Suzuki coupling has been employed for the functionalization of pyrazolo[1,5-a]pyrimidines at the C-3 and C-5 positions. nih.gov
The table below provides examples of palladium-catalyzed cross-coupling reactions used in the synthesis of precursors for or in the functionalization of pyrazolo[1,5-b]pyridazine and related systems.
| Reaction Type | Substrates | Catalyst/Reagents | Product Type |
| Sonogashira Coupling | 2,4-Dichloropyrimidine, Trimethylsilylacetylene | Palladium catalyst, Copper co-catalyst | 2-Chloro-4-ethynylpyrimidine (precursor for pyrazolo[1,5-b]pyridazine) |
| Suzuki Coupling | 3-Bromo-pyrazolo[1,5-a]pyrimidine, Arylboronic acid | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | 3-Aryl-pyrazolo[1,5-a]pyrimidine |
Applications of Click Chemistry in Derivatization
Click chemistry, a set of powerful, reliable, and selective reactions, has been instrumental in the derivatization of the pyrazolo[1,5-b]pyridazine core. nih.gov This approach facilitates the rapid synthesis of new derivatives by joining molecular fragments with high efficiency and selectivity. nih.gov
One of the most prominent applications of click chemistry in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction forms a stable triazole ring, which can act as a linker to connect the pyrazolo[1,5-b]pyridazine scaffold to other molecular entities. The resulting 1,2,3-triazole fragment is structurally similar to an amide bond but is resistant to enzymatic hydrolysis, offering improved stability. This strategy allows for the exploration of a wider range of lead compounds and can enhance the selectivity of the resulting derivatives.
The versatility of click chemistry enables the introduction of diverse functional groups, which can significantly influence the biological activity and structural diversity of the pyrazolo[1,5-b]pyridazine derivatives. rsc.orgresearchgate.net This methodology is a valuable tool in medicinal chemistry for generating libraries of compounds for drug discovery. nih.gov
Elucidation of Reaction Mechanisms and Pathways
Understanding the reaction mechanisms involved in the synthesis of pyrazolo[1,5-b]pyridazine derivatives is fundamental for optimizing reaction conditions and controlling product formation. For instance, in the synthesis of related pyrazolo[1,5-a]pyridines, a plausible mechanistic pathway for cross-dehydrogenative coupling reactions involves the activation of N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of a β-dicarbonyl compound. acs.org The resulting intermediate then undergoes oxidative dehydrogenation and cyclization to form the final product. acs.org
In the formation of the 1H-pyrazolo[3,4-b]pyridine scaffold, a related bicyclic system, there is a debate regarding the initial step of the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound. mdpi.com Two primary mechanistic proposals exist, differing on whether the initial nucleophilic attack originates from the amino group or the β-carbon of the pyrazole. mdpi.com The relative electrophilicity of the carbonyl groups in an unsymmetrical dicarbonyl compound can influence the regioselectivity of the reaction. mdpi.com
For palladium-catalyzed reactions, such as the direct arylation of pyrazolo[1,5-a]pyridines, mechanistic studies involving kinetic isotope effects and density functional theory (DFT) calculations have been employed to outline plausible reaction pathways. researchgate.net These studies provide insights into the C-H bond activation steps and the role of additives in directing the regioselectivity of the arylation. researchgate.net
Catalytic Methods and Green Chemistry Approaches in Synthesis
The synthesis of pyrazolo[1,5-b]pyridazine and its analogs has increasingly benefited from the application of catalytic methods and principles of green chemistry. rsc.orgresearchgate.net These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. researchgate.net
Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing a wide array of functional groups onto the pyrazolo[1,5-b]pyridazine core. rsc.orgresearchgate.net For instance, palladium-catalyzed C-H activation has been used for the direct arylation of pyrazolo[1,5-a]pyridines, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net The Buchwald-Hartwig reaction, another palladium-catalyzed method, is employed to form C-N bonds, which is crucial for synthesizing derivatives with amine substituents. nih.gov
In line with green chemistry, methods have been developed that utilize less hazardous solvents and reagents. For example, some syntheses of related pyrazolopyridine systems have been successfully carried out in water or under solvent-free conditions. mdpi.com Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields. rsc.orgresearchgate.net The use of catalysts like nanozeolites in the synthesis of related pyrazolopyrimidine derivatives further highlights the shift towards more sustainable synthetic protocols. researchgate.net
Regioselectivity and Stereoselectivity Control in Derivatization
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex pyrazolo[1,5-b]pyridazine derivatives, as the specific arrangement of substituents significantly impacts their biological function.
Regioselectivity is a key challenge when using unsymmetrical starting materials. In the synthesis of 1H-pyrazolo[3,4-b]pyridines from unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. mdpi.com The ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.com By carefully selecting substrates with distinct electronic properties, a higher degree of regioselectivity can be achieved. mdpi.com For instance, using 1,1,1-trifluoropentane-2,4-dione allows for differentiation between the two carbonyl groups due to the strong electron-withdrawing nature of the trifluoromethyl group, leading to a more selective reaction. mdpi.com In palladium-catalyzed C-H functionalization, the choice of additives has been shown to control the position of arylation, allowing for selective substitution at different positions of the pyrazolo[1,5-a]pyridine (B1195680) ring system. researchgate.net
Stereoselectivity becomes important when chiral centers are present in the molecule. While the provided information does not delve deeply into stereoselective control for "Pyrazolo[1,5-b]pyridazine deriv. 97" specifically, the general principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts, auxiliaries, or starting materials to favor the formation of one enantiomer or diastereomer over another. For compounds with existing stereocenters, separating isomers can be achieved using techniques like preparative high-performance liquid chromatography (h.p.l.c). google.com
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 B Pyridazine Derivatives
General Principles Governing SAR for Pyrazolo[1,5-b]pyridazine (B1603340) Scaffolds
The pyrazolo[1,5-b]pyridazine core acts as a rigid framework that can be strategically functionalized to optimize pharmacological properties. nih.gov The fused ring system is a bioisostere of adenine, a key component of ATP, which allows these derivatives to act as competitive inhibitors for enzymes like kinases. researchgate.net The biological activity of these compounds is highly dependent on the nature and position of the substituents on the heterocyclic core. nih.govrsc.org Modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a closely related structure, have been shown to significantly alter biological activity. nih.gov The introduction of diverse functional groups can enhance the structural diversity and biological activity of these compounds. rsc.org
Influence of Substituent Patterns on Target Affinity and Efficacy
The type and position of substituents on the pyrazolo[1,5-b]pyridazine ring system are critical determinants of their biological activity.
The introduction of various aromatic and heterocyclic moieties, as well as electron-withdrawing or donating groups, can profoundly impact the target affinity and efficacy of pyrazolo[1,5-b]pyridazine derivatives.
Trifluoromethyl Group: The trifluoromethyl group (CF3) is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. In a series of pyrazolo[1,5-a]pyrimidine derivatives, a CF3 group at position 7 was found to be compatible with certain reaction strategies, leading to products with good yields. encyclopedia.pub
Phenyl Group: Phenyl substituents are frequently incorporated into the design of pyrazolo[1,5-b]pyridazine derivatives. For instance, in a series of pyrazolo[4,3-c]pyridines, a phenyl residue was proposed to address a specific pocket on the target protein. acs.org
Pyrimidine (B1678525) Group: The pyrimidine ring is another key substituent. Meridianins, which are indole (B1671886) alkaloids with a pyrimidine moiety, have shown potent inhibitory activity against GSK-3β. researchgate.net The pyrimidine ring can participate in important interactions with the target protein.
Fluorine: Fluorine substitution is a widely used strategy to modulate the physicochemical properties of drug candidates. In pyrazolo[1,5-a]pyrimidine derivatives, the incorporation of fluorine, particularly difluorophenyl groups, has been shown to enhance interactions with target enzymes and improve inhibitory potency. nih.gov The presence of fluorine atoms can influence lipophilicity and the ability to interact with biological targets. ontosight.ai
The following table summarizes the effects of different substituents on the activity of pyrazolo[1,5-b]pyridazine and related scaffolds.
| Substituent | Position | Scaffold | Effect on Activity | Reference |
| Trifluoromethyl | 7 | Pyrazolo[1,5-a]pyrimidine | Compatible with synthesis, good yields | encyclopedia.pub |
| Phenyl | - | Pyrazolo[4,3-c]pyridine | Addresses specific protein pocket | acs.org |
| Pyrimidine | - | Indole (Meridianins) | Potent GSK-3β inhibition | researchgate.net |
| Fluorine | - | Pyrazolo[1,5-a]pyrimidine | Enhanced interactions and potency | nih.gov |
The specific placement of functional groups on the pyrazolo[1,5-b]pyridazine scaffold is a critical factor in determining the biological activity. The fused ring system offers several positions for substitution, and the impact of a substituent can vary dramatically depending on its location. nih.govnih.gov
For the related pyrazolo[1,5-a]pyrimidine scaffold, modifications at positions 2, 3, 5, 6, and 7 are known to significantly influence the biological properties of the compounds. nih.gov For instance, nucleophilic aromatic substitution reactions are commonly used to functionalize positions 5 and 7 of the pyrimidine ring, allowing for the introduction of various structural motifs. nih.gov In the case of 1H-pyrazolo[3,4-b]pyridines, the diversity of substituents at positions N1, C3, C4, C5, and C6 has been extensively studied. url.edu
Identification of Key Pharmacophoric Features for Biological Activity
A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For pyrazolo[1,5-b]pyridazine derivatives and their analogs, several key pharmacophoric elements have been identified.
The pyrazolo[1,5-a]pyrimidine moiety itself is often a crucial feature, as it can form important interactions with the hinge region of kinases, influencing binding affinity. nih.gov The fused ring system provides a rigid and planar framework that is highly amenable to chemical modifications. nih.gov The ability of this scaffold to mimic ATP allows it to interact with the ATP-binding pocket of kinases, positioning it as an attractive candidate for kinase inhibitor development. nih.gov
Analysis of Molecular Interactions in Ligand-Target Binding
The biological activity of pyrazolo[1,5-b]pyridazine derivatives is ultimately determined by their interactions with the target protein at a molecular level.
Hydrogen bonds are critical for the specific and high-affinity binding of ligands to their protein targets. In a study of triazolo-pyridazine derivatives as c-Met inhibitors, a bidentate hydrogen bond between the pyridine (B92270) nitrogen and a key aspartate residue (ASP-1222) was observed. acs.org This interaction was crucial for the compound's activity. Additionally, the carbonyl oxygen of a five-membered heterocycle formed a hydrogen bond with a lysine (B10760008) residue (LYS-1110), which was also critical for inhibition. acs.org In another example, a pyrazolo[1,5-b]pyridazine derivative was predicted to form hydrogen bonds with the GSK-3β enzyme. researchgate.net
The table below illustrates some of the key hydrogen bond interactions observed for pyrazolo[1,5-b]pyridazine and related scaffolds.
| Compound Class | Target | Interacting Residues | Reference |
| Triazolo-pyridazine | c-Met | ASP-1222, LYS-1110 | acs.org |
| Pyrazolo[1,5-b]pyridazine | GSK-3β | Not specified | researchgate.net |
Pi-Stacking and Hydrophobic Interactions
The binding affinity of pyrazolo[1,5-b]pyridazine derivatives is significantly influenced by pi-stacking and hydrophobic interactions within the target's binding pocket. The aromatic nature of the fused pyrazolo[1,5-b]pyridazine core and its appended aryl substituents are crucial for establishing these interactions.
Pi-Stacking Interactions: These interactions occur between the aromatic rings of the ligand and the side chains of aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding site. For related pyrazolopyridine scaffolds, π–π stacking interactions with residues such as Phe435 have been shown to be a key component of the binding mode. nih.gov The electron-rich pyrazolo[1,5-b]pyridazine ring system is well-suited to engage in such interactions, which help to properly orient the inhibitor within the active site for optimal activity. The specific geometry and strength of these interactions are highly dependent on the substitution pattern of the core.
The table below illustrates the impact of different substituents on hydrophobic and pi-stacking interactions based on findings for related pyrazolopyridine kinase inhibitors.
| Position of Substitution | Substituent Type | Observed Interaction | Impact on Activity |
| Aryl-substituent | Phenyl, Naphthyl | Pi-stacking with Phe/Tyr residues | Potency Increase |
| Aryl-substituent | Substituted Phenyl | Hydrophobic pocket engagement | Potency Increase |
| Side Chain | Alkylamino Linker | Reduced hydrophobic contact | Potency Decrease |
| Side Chain | Amide Linkage | Optimal hydrophobic interaction | Potency Increase |
Steric and Electronic Contributions
The size, shape, and electronic nature of substituents on the pyrazolo[1,5-b]pyridazine ring system play a defining role in modulating biological activity. These factors govern the compound's fit within the binding pocket and its ability to form key interactions.
Steric Factors: The spatial arrangement of atoms (steric bulk) is a critical determinant of binding affinity. Research on pyridazines has shown a significant sensitivity to steric bulk at the 3- and 6-positions of the pyridazine (B1198779) ring. nih.gov This suggests that the corresponding positions on the pyrazolo[1,5-b]pyridazine scaffold are also likely to be sterically sensitive. The introduction of large, bulky groups can lead to steric clashes with the amino acid residues of the binding pocket, resulting in a loss of activity. Conversely, smaller substituents, such as a methyl group, can be beneficial. In the development of inhibitors based on the related imidazo[1,2-b]pyridazine (B131497) scaffold, the addition of a small methyl group led to improved binding affinity and selectivity by occupying a shallow, unique lipophilic cleft in the target kinase. dundee.ac.uk The optimization of substituent size is therefore a key strategy in the design of potent derivatives. For pyrazolo[1,5-a]pyrimidine inhibitors, ring-opening of a pyrrolidine (B122466) substituent was shown to minimize steric hindrance and optimize the molecule's orientation. mdpi.com
Electronic Effects: The electronic properties of substituents, characterized by their electron-donating or electron-withdrawing nature, can influence the strength of interactions such as hydrogen bonds. While some studies on pyridazines indicate that the core's binding capability can be tolerant to a wide range of electronic modifications, subtle changes can be critical for fine-tuning activity and selectivity. nih.gov For example, the replacement of a thienopyrazine nucleus with a pyrazolo[1,5-a]pyrimidine core in a series of IRAK4 kinase inhibitors led to decreased permeability despite higher potency, indicating a trade-off influenced by the electronic and physical properties of the core scaffold. nih.gov In another study on pyrazolo[1,5-a]pyrimidine derivatives, replacing a methyl group with a more electron-donating hydroxyl group was found to decrease antibacterial activity. mdpi.com The strategic placement of fluorine atoms has also been shown to enhance interactions with specific residues, such as asparagine, thereby improving potency. mdpi.com
The following table summarizes the general steric and electronic effects of substituents on the activity of pyrazolopyridine-type inhibitors.
| Position of Substitution | Substituent Property | General Observation | Effect on Potency |
| Pyridazine Ring (C3/C6) | Increased Steric Bulk | Potential for steric clash | Decrease |
| Core Scaffold | Small Alkyl Group | Occupies specific lipophilic pocket | Increase |
| Various | Electron-donating Group (e.g., -OH) | Can alter binding properties | Variable (Decrease noted in one study) |
| Various | Electron-withdrawing Group (e.g., -F) | Can enhance specific H-bonds | Increase |
Preclinical Biological Investigations and Mechanism of Action of Pyrazolo 1,5 B Pyridazine Derivatives
In Vitro Studies on Cellular Models
Antiproliferative and Cytotoxic Activity against Cancer Cell Lines
Pyrazolo[1,5-b]pyridazine (B1603340) derivatives have demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines. These compounds have been investigated for their potential as anticancer agents, with studies revealing their ability to inhibit the growth of various tumor cells.
A novel series of pyrazolo[1,5-a]pyrimidines, structurally related to pyrazolo[1,5-b]pyridazines, were synthesized and evaluated for their in vitro cytotoxic activities against human cancer cell lines HepG-2 (liver) and MCF-7 (breast). researchgate.net Among the tested compounds, 14b and 14h emerged as the most potent, showing comparable or even superior activity to the standard chemotherapeutic drug doxorubicin. researchgate.net Structure-activity relationship (SAR) studies indicated that the presence of a bulky 4-methoxyphenyl (B3050149) group and a bromo substituent were crucial for the observed anticancer activity. researchgate.net
In another study, a series of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines were synthesized and screened for their anticancer activity against A2780 ovarian and/or MCF7 breast cancer cell lines. byu.edu The most active compounds, a 3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogue and a 3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl analogue, exhibited EC50 values of 0.84 and 0.52 μM, respectively, demonstrating 2-3 times more potency than Dorsomorphin. byu.edu
Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as dual inhibitors of CDK2 and TRKA kinases, showing potent antiproliferative activity against diverse cancer cell lines. nih.gov Compound 6n, from a series of synthesized pyrazolo[1,5-a]pyrimidines, displayed broad-spectrum anticancer activity with a mean growth inhibition of 43.9% across 56 cell lines. nih.gov The in vitro cytotoxic effects of the most potent enzyme inhibitors, compounds 6s and 6t, were evaluated against the renal carcinoma cell line RFX 393, which has high expression of CDK2 and TRKA, revealing moderate inhibition. nih.gov
The antiproliferative effects of 3(2H)-pyridazinone derivatives, which share a core structural feature with pyrazolo[1,5-b]pyridazines, have also been investigated. A study on twenty-three novel 3(2H)-pyridazinone derivatives showed good antiproliferative effects against gastric adenocarcinoma cells (AGS) with limited cytotoxicity against normal human gingival fibroblasts. nih.gov The two most promising compounds, 12 and 22, were found to induce oxidative stress and apoptosis in AGS cells. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-b]pyridazine and Related Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 14b | HepG-2, MCF-7 | Potent, comparable to doxorubicin | researchgate.net |
| 14h | HepG-2, MCF-7 | Potent, comparable to doxorubicin | researchgate.net |
| 3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogue | A2780 Ovarian | EC50 = 0.84 μM | byu.edu |
| 3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl analogue | MCF7 Breast | EC50 = 0.52 μM | byu.edu |
| 6n | 56 human cancer cell lines | Mean growth inhibition of 43.9% | nih.gov |
| 12 | AGS (gastric adenocarcinoma) | Good antiproliferative effects | nih.gov |
| 22 | AGS (gastric adenocarcinoma) | Good antiproliferative effects | nih.gov |
Antimicrobial Efficacy (e.g., antibacterial, antifungal activity)
The pyrazolo[1,5-b]pyridazine scaffold and its isosteres have been a fertile ground for the discovery of new antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of bacteria and fungi, with several compounds exhibiting significant activity.
A study focused on new pyrazolo[3,4-d]pyridazin derivatives, which are isomers of the pyrazolo[1,5-b]pyridazine system, reported their preparation and subsequent testing against Gram-negative and Gram-positive bacteria, as well as fungi. nih.gov Compounds designated as 7e and 7f demonstrated the highest antimicrobial activities, with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/ml. nih.gov
Similarly, a series of fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole, and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov These novel compounds generally showed good antimicrobial activity against various microorganisms, including Escherichia coli, Bacillus megaterium, Bacillus subtilis (bacteria), and Fusarium proliferatum, Trichoderma harzianum, Aspergillus niger (fungi). nih.gov
In another investigation, new pyrazolo-pyridazine derivatives (4a-h) were synthesized and assessed for their in vitro antibacterial and antifungal activities against six microbial strains. ignited.in Compounds 4d, 4e, and 4f displayed significant antibacterial action, while compounds 4c and 4d showed potential antifungal activity. ignited.in Notably, compound 4d, 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was identified as a lead compound with a broad spectrum of antimicrobial action. ignited.in
Furthermore, a series of new sulfamoylpyrazolo[3,4-c]pyridazine derivatives were synthesized, and some of these compounds exhibited interesting antimicrobial activity. researchgate.net Likewise, pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their antimicrobial potential. nih.govresearchgate.netresearchgate.net Some of these compounds, such as 8b, 10e, 10i, and 10n, were found to be highly active against both Gram-positive and Gram-negative bacterial species. researchgate.net Thiazole 3 and pyrazolo[1,5-a]pyrimidine 21b showed potent in vitro antifungal activity against A. fumigatus and F. oxysporum with MICs of 6.25 µg/mL. researchgate.net
Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-b]pyridazine and Related Derivatives
| Compound(s) | Microbial Strains | Activity | Reference |
|---|---|---|---|
| 7e, 7f | Gram-negative, Gram-positive bacteria, and fungi | MICs: 0.31 to <0.0024 mg/ml | nih.gov |
| 4d, 4e, 4f | Bacterial strains | Significant antibacterial action | ignited.in |
| 4c, 4d | Fungal strains | Potential antifungal activity | ignited.in |
| 4d | Broad spectrum | Lead compound with broad antimicrobial action | ignited.in |
| 8b, 10e, 10i, 10n | Gram-positive and Gram-negative bacteria | Most active compounds in the series | researchgate.net |
| Thiazole 3, Pyrazolo[1,5-a]pyrimidine 21b | A. fumigatus, F. oxysporum | MIC: 6.25 µg/mL | researchgate.net |
Anti-inflammatory Properties in Cellular Assays
Derivatives of the pyrazolo[1,5-b]pyridazine and related heterocyclic systems have demonstrated promising anti-inflammatory properties in various in vitro cellular assays. These compounds have been shown to modulate key inflammatory pathways.
A library of 80 pyrazolo[1,5-a]quinazoline compounds and their derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells. nih.govnih.gov This screening identified 13 compounds with anti-inflammatory activity, exhibiting IC50 values below 50 µM. nih.govnih.gov Two of the most potent compounds were 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide). nih.govnih.gov Further investigation suggested that these compounds might exert their anti-inflammatory effects by targeting mitogen-activated protein kinases (MAPKs). nih.govnih.gov
In a separate study, new pyrrolo[3,4-d]pyridazinone derivatives were synthesized and evaluated for their biological activities. mdpi.com The results indicated that these compounds possess antioxidant and anti-inflammatory effects. mdpi.com Subsequent research confirmed the anti-inflammatory and analgesic properties of these derivatives. mdpi.com
The anti-inflammatory potential of pyrazolo-pyrimidino-pyridazine derivatives has also been investigated. semanticscholar.org Six representative compounds from this class were studied and found to possess anti-inflammatory activity, with edema inhibition that increased over time. semanticscholar.org
Table 3: Anti-inflammatory Activity of Selected Pyrazolo[1,5-b]pyridazine and Related Derivatives
| Compound(s) | Assay | Activity | Reference |
|---|---|---|---|
| 13i | Inhibition of LPS-induced NF-κB transcriptional activity in THP-1Blue cells | IC50 < 50 µM | nih.govnih.gov |
| 16 | Inhibition of LPS-induced NF-κB transcriptional activity in THP-1Blue cells | IC50 < 50 µM | nih.govnih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives | Biological evaluation | Demonstrated anti-inflammatory effects | mdpi.com |
| Pyrazolo-pyrimidino-pyridazine derivatives | In vivo edema inhibition | Showed anti-inflammatory activity | semanticscholar.org |
Enzyme Inhibition Profiling
Kinase Inhibition (e.g., Cyclin-Dependent Kinases (CDK), Glycogen Synthase Kinase-3 (GSK-3), Tropomyosin Receptor Kinases (Trk), Pim-1 kinase, c-Met kinase, B-Raf, MEK, PDE4)
Pyrazolo[1,5-b]pyridazine derivatives and their structural analogs have emerged as a significant class of kinase inhibitors, targeting a variety of enzymes implicated in cancer and other diseases.
A novel series of pyrazolo[1,5-b]pyridazines were synthesized and identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4). nih.gov Modifications to the pyrazolopyridazine core led to compounds with selectivity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov
The related pyrazolo[1,5-a]pyrimidine scaffold has also been extensively studied as a source of kinase inhibitors. nih.govrsc.org These compounds have shown inhibitory activity against a range of kinases including CK2, EGFR, B-Raf, MEK, PDE4, Pim-1, and various CDKs. nih.govrsc.org For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were designed as dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TrkA). nih.gov Compounds 6t and 6s from this series exhibited potent dual inhibitory activity, with IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TrkA, respectively. nih.gov
Furthermore, pyrazolo[1,5-a]quinazolines have been identified as potential ligands for several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). nih.gov Molecular modeling and binding affinity studies supported the interaction of these compounds with JNK kinases. nih.gov
Table 4: Kinase Inhibition Profile of Selected Pyrazolo[1,5-b]pyridazine and Related Derivatives
| Compound(s) | Target Kinase(s) | Activity | Reference |
|---|---|---|---|
| Pyrazolo[1,5-b]pyridazine series | CDK4 | Potent inhibitors | nih.gov |
| Pyrazolo[1,5-a]pyrimidine series | CK2, EGFR, B-Raf, MEK, PDE4, Pim-1, CDKs | Broad-spectrum kinase inhibitory activity | nih.govrsc.org |
| 6t | CDK2, TrkA | IC50 = 0.09 µM (CDK2), 0.45 µM (TrkA) | nih.gov |
| 6s | CDK2, TrkA | IC50 = 0.23 µM (CDK2), 0.45 µM (TrkA) | nih.gov |
| Pyrazolo[1,5-a]quinazolines (e.g., 13i, 16) | JNK1, JNK2, JNK3 | Micromolar binding affinities | nih.gov |
Inhibition of Bacterial Biosynthesis Enzymes (e.g., Mur Ligases)
While the primary focus of research on pyrazolo[1,5-b]pyridazine derivatives has been on their anticancer and anti-inflammatory activities, their potential as inhibitors of bacterial enzymes is an emerging area of interest. The Mur ligases are a family of essential bacterial enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. As such, they represent attractive targets for the development of novel antibacterial agents.
Although direct studies on the inhibition of Mur ligases by pyrazolo[1,5-b]pyridazine derivatives are not extensively reported in the provided context, the demonstrated antibacterial efficacy of this class of compounds suggests that they may act through various mechanisms, including the inhibition of essential bacterial enzymes. The broad-spectrum antibacterial activity of certain pyrazolo[3,4-c]pyridazine derivatives, for example, hints at the possibility of these compounds targeting fundamental bacterial processes. ignited.in Further investigation into the specific molecular targets of these antibacterial pyrazolo[1,5-b]pyridazine derivatives is warranted to elucidate their precise mechanism of action, which may include the inhibition of Mur ligases or other crucial bacterial biosynthesis enzymes.
Receptor Modulation and Binding Assays (e.g., Corticotropin-Releasing Factor Receptor 1 (CRF1))
The pyrazolo-fused pyridazine (B1198779) and pyrimidine (B1678525) scaffolds have been investigated for their ability to modulate various receptors, with a notable focus on the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system is a key regulator of the stress response, and CRF1 antagonists are explored for their potential in treating anxiety, depression, and other stress-related disorders. google.com
A series of 3-phenylpyrazolo[1,5-a]pyrimidines, which are structurally analogous to the pyrazolo[1,5-b]pyridazine core, were synthesized and demonstrated affinity for the human CRF1 receptor. nih.gov X-ray crystallography of one of the most potent compounds in this series helped to elucidate the three-dimensional structural requirements for high-affinity binding to the CRF1 receptor. nih.gov It is well-established that the systemic administration of CRF1 receptor antagonists produces anxiolytic and antidepressant effects in animal models. google.com Evidence from these models also suggests that CRF1 antagonists could be beneficial in mitigating symptoms of drug withdrawal and stress-induced seizures. google.com
Elucidation of Molecular and Cellular Mechanism of Action
Modulation of Cellular Signaling Pathways
Pyrazolo[1,5-b]pyridazine and related heterocyclic compounds exert their biological effects primarily through the modulation of intracellular signaling pathways, most notably by inhibiting protein kinases. nih.govrsc.org Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.govrsc.org
A novel series of pyrazolo[1,5-b]pyridazines was identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle, demonstrating selectivity over other kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Glycogen Synthase Kinase 3 beta (GSK3β). nih.govresearchgate.net Other related pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against a wide range of kinases, including:
Epidermal Growth Factor Receptor (EGFR) nih.govrsc.org
B-Raf and MEK kinases, which are central to the MAPK/ERK pathway nih.govrsc.org
Tropomyosin receptor kinases (Trk), with some derivatives showing potent, nanomolar inhibition nih.govmdpi.com
These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation and survival. nih.gov
Table 1: Kinase Inhibition by Pyrazolo-pyridazine and Related Derivatives
| Compound Class | Target Kinase | Biological Context | Reference |
| Pyrazolo[1,5-b]pyridazines | CDK4 | Cancer (Solid Tumors) | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidines | EGFR, B-Raf, MEK | Cancer (NSCLC, Melanoma) | nih.govrsc.org |
| Pyrazolo[1,5-a]pyrimidines | TrkA | Cancer | nih.gov |
| Pyrazolo[4,3-e]...sulfonamides | BTK, AKT, mTOR | Cancer | mdpi.com |
Cell Cycle Arrest and Apoptosis Induction
A direct consequence of inhibiting key cellular signaling proteins like CDKs is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). Several studies have confirmed that pyrazolo-fused pyrimidine derivatives exert their antiproliferative effects through these mechanisms. nih.gov
For example, specific pyrazolo[1,5-a]pyrimidine derivatives were shown to cause significant cell cycle arrest at the G2/M phase. researchgate.net In a comparative study, one derivative (compound 15b) was found to be a potent inducer of apoptosis, with an effect (36.72%) higher than other tested analogues. researchgate.net Another study on a pyrazole (B372694) compound, PTA-1, confirmed apoptosis as the primary mechanism of cell death, as indicated by the significant activation of caspase-3/7. nih.gov Similarly, a class of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netontosight.aitriazine sulfonamides demonstrated pro-apoptotic properties, evidenced by the externalization of phosphatidylserine, a key marker of early apoptosis. mdpi.com This body of evidence highlights that a primary mechanism of anticancer action for this compound class is the induction of cell cycle checkpoints and subsequent initiation of the apoptotic cascade in cancer cells. nih.govresearchgate.net
Table 2: Apoptosis Induction by Pyrazole and Pyrazolopyrimidine Derivatives
| Compound | Cell Line | Apoptotic Effect | Reference |
| Pyrazolo[1,5-a]pyrimidine 7b | - | 34.70% induction | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine 15b | - | 36.72% induction | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine 16a | - | 21.14% induction | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine 16c | - | 26.54% induction | researchgate.net |
| Pyrazole PTA-1 | CCRF-CEM | Significant caspase-3/7 activation | nih.gov |
In Vivo Efficacy Studies in Animal Models (e.g., disease models for cancer, parasitic infections)
The promising in vitro activity of pyrazolo[1,5-b]pyridazine and its analogues has been translated into in vivo efficacy in various preclinical animal models, particularly for cancer and infectious diseases.
In oncology, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netontosight.aitriazine sulfonamide known as MM129 demonstrated significant antitumor activity in a colon cancer xenograft mouse model. mdpi.com This was linked to its ability to inhibit key survival kinases. mdpi.com Furthermore, a pyrazolo[1,5-a]pyrimidine-based inhibitor of TTK, CFI-402257, was shown to suppress the growth of breast cancer xenografts in vivo. nih.gov
Beyond cancer, this scaffold has shown efficacy in models of infectious disease. A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-ones was evaluated for antitubercular activity. The most promising compounds showed low cytotoxicity and were effective against Mycobacterium tuberculosis (Mtb) within infected macrophages. nih.gov In an ex vivo efficacy test using infected macrophage cells, two derivatives, P19 and P25, demonstrated cidal activity against intramacrophage Mtb, indicating their potential to combat the bacteria within the host cell environment. nih.gov While specific studies on parasitic infections for this exact class are not prominent in the reviewed literature, the strong performance in cancer and mycobacterial models underscores the therapeutic potential of the pyrazolo[1,5-b]pyridazine core structure for in vivo applications.
Computational and Theoretical Studies of Pyrazolo 1,5 B Pyridazine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between pyrazolo[1,5-b]pyridazine (B1603340) derivatives and their biological targets.
Research has shown that pyrazolo[1,5-b]pyridazine derivatives are promising as kinase inhibitors. nih.govontosight.ai Kinases are a class of enzymes that play a crucial role in cell signaling and are often implicated in diseases like cancer. Molecular docking studies have been pivotal in elucidating the binding modes of these derivatives within the active sites of various kinases.
For instance, a crystal structure of a pyrazolo[1,5-b]pyridazine derivative bound to Cyclin-Dependent Kinase 2 (CDK2) revealed key interactions within the binding pocket. csic.es The study highlighted that substitutions at specific positions (R1 and R2) on the pyrazolo[1,5-b]pyridazine core could enhance binding affinity and selectivity, while the R3 position is more solvent-exposed. csic.es Similarly, docking studies of a pyrazolo[1,5-b]pyridazine derivative into a Glycogen Synthase Kinase-3β (GSK-3β) crystal structure predicted a comparable binding mode, suggesting its potential as a GSK-3β inhibitor. csic.esresearchgate.net
The pyrazolo[1,5-a]pyridine (B1195680) scaffold, a related heterocyclic system, has also been investigated. It is a known "hinge-binder," forming crucial hydrogen bonds with the hinge region of kinases. nih.gov For example, the FDA-approved RET kinase inhibitor, Selpercatinib, features a pyrazolo[1,5-a]pyridine core that forms a strong hydrogen bond with Alanine 807 in the RET binding pocket. nih.gov The introduction of a pyrazolopyridine moiety in other kinase inhibitors has been shown to improve both potency and metabolic stability. nih.gov
In the context of antimicrobial drug discovery, molecular docking has been used to study the interaction of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with DNA gyrase and the secreted aspartic protease from Candida albicans, revealing their potential as antimicrobial agents. elsevier.comresearchgate.net Furthermore, docking studies of pyrazolo[1,5-a] modern-journals.comresearchgate.netontosight.aitriazine derivatives into the roscovitine (B1683857) binding site of CDK2 have helped to understand their anticancer activity. nih.gov
Interactive Table: Molecular Docking Studies of Pyrazolo[1,5-b]pyridazine and Related Derivatives
| Compound Class | Target Protein | Key Findings |
|---|---|---|
| Pyrazolo[1,5-b]pyridazines | CDK2, GSK-3β | Identified key interaction points for improving selectivity. csic.esresearchgate.net |
| Pyrazolo[1,5-a]pyridines | RET Kinase | Hinge-binding interactions are crucial for inhibitory activity. nih.gov |
| Pyrazolo[1,5-a]pyrimidines | DNA Gyrase, Aspartic Protease | Potential as antimicrobial agents. elsevier.comresearchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are commonly used for this purpose.
For pyrazolo[1,5-c]pyrimidine (B12974108) derivatives, DFT calculations using the B3LYP method with different basis sets have been performed to determine quantum chemical features such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, chemical hardness, softness, and electronegativity. modern-journals.com The HOMO-LUMO gap is a critical parameter, as a smaller gap often implies higher reactivity and lower stability. mdpi.com
In studies of pyrazolo[4,3-e]tetrazolo[1,5-b] modern-journals.commdpi.comontosight.aitriazine sulfonamides, DFT calculations at the B3LYP/6-31G++** level have been used to analyze the distribution of HOMO and LUMO orbitals. mdpi.com The localization of these frontier orbitals on different parts of the molecule provides valuable information about its electronic behavior and potential for interaction with biological targets. mdpi.com
Quantum-chemical methods have also been applied to study high-energy tetracyclic compounds containing pyrazole (B372694) rings, using methods like B3LYP, G4MP2, and G4 to calculate enthalpies of formation and analyze the relationship between structure and energy. superfri.org Furthermore, DFT calculations have been utilized to predict the reactivity of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines, which has facilitated their chemical functionalization. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While specific QSAR studies on "Pyrazolo[1,5-b]pyridazine deriv. 97" are not extensively documented in the provided search results, the principles of QSAR are widely applied to similar heterocyclic systems. For instance, QSAR modeling has been performed on pyrazoline derivatives as carbonic anhydrase inhibitors. nih.gov In such studies, quantum descriptors are calculated using methods like DFT, and then statistical methods are used to build a model that can predict the biological activity (e.g., pIC50) of new, unsynthesized compounds. nih.gov These models are validated internally and externally to ensure their predictive power. nih.gov
The development of QSAR models for pyrazolo[1,5-b]pyridazine derivatives would involve compiling a dataset of compounds with known biological activities, calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and then using statistical techniques to build and validate a predictive model. Such models can be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced efficacy.
Molecular Dynamics Simulations to Understand Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method complements the static picture provided by molecular docking by revealing the stability of the binding mode and the flexibility of the protein-ligand complex.
MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives with their target proteins. researchgate.net For example, simulations can reveal the root mean square deviation (RMSD) of the protein backbone and the root mean square fluctuation (RMSF) of the side-chain atoms, providing insights into the stability of the complex and the flexibility of different regions of the protein upon ligand binding. researchgate.net
In the context of pyrazolo[4,3-e]tetrazolo[1,5-b] modern-journals.commdpi.comontosight.aitriazine sulfonamides, MD studies have been performed to investigate their interactions with potential protein targets. mdpi.com Such simulations can help to confirm and refine the binding poses obtained from molecular docking and provide a more detailed understanding of the dynamic nature of the ligand-receptor interactions.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a crucial step in the early stages of drug discovery, as it helps to assess the pharmacokinetic properties of a compound without the need for extensive experimental work.
Several studies on pyrazolo[1,5-a]pyrimidine and related derivatives have included in silico ADME predictions. elsevier.comresearchgate.netresearchgate.net For example, the SwissADME database is a popular tool used to predict various physicochemical properties, pharmacokinetic parameters, and the drug-likeness of compounds. researchgate.net Predictions often include parameters such as lipophilicity (LogP), water solubility, and adherence to drug-likeness rules like Lipinski's rule of five and Veber's rule. researchgate.net
For some pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine derivatives, ADME studies have been performed on potent anticancer compounds, with some showing potential for good gastrointestinal absorption and blood-brain barrier permeability. nih.gov Similarly, in silico ADME predictions for pyrazolo[4,3-e]tetrazolo[1,5-b] modern-journals.commdpi.comontosight.aitriazine sulfonamides have suggested that these compounds may have favorable properties for further investigation. mdpi.com
Interactive Table: In Silico ADME Predictions for Pyrazolo-fused Heterocycles
| Compound Class | Key ADME Predictions | Reference |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Good drug-likeness, obey Veber's rule. researchgate.net | researchgate.net |
| Fused pyrazolo[1,5-a]pyrimidines and pyrazoles | Acceptable physicochemical properties and drug-likeness model scores. elsevier.comresearchgate.net | elsevier.comresearchgate.net |
| Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines | Potential for good gastrointestinal absorption and BBB permeability. nih.gov | nih.gov |
Advanced Applications and Emerging Research Avenues of Pyrazolo 1,5 B Pyridazine Derivatives
Applications in Materials Science (e.g., Fluorophores, Dyes, Crystal Engineering)
While the photophysical properties of many nitrogen-containing heterocycles have led to their use as fluorophores and dyes, the application of pyrazolo[1,5-b]pyridazines in this area is not extensively documented. However, their utility in materials science is evident through the lens of crystal engineering.
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. In the context of drug development, understanding how a molecule packs in a crystal and interacts with its target protein is crucial. Researchers have successfully obtained crystal structures of various pyrazolo[1,5-b]pyridazine (B1603340) derivatives bound to protein kinases. acs.orgacs.orgresearchgate.net For instance, the crystal structure of a derivative bound to Cyclin-Dependent Kinase 2 (CDK2) revealed key hinge-binding interactions with leucine (B10760876) residues in the protein's active site. acs.org Similarly, co-crystal structures with Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) have been elucidated, showing an unusual binding mode within the ATP-binding site. acs.org
These crystallographic studies are fundamental to:
Structure-Activity Relationship (SAR) Analysis: By visualizing the binding mode, chemists can understand why certain substituents enhance potency and selectivity. For example, analysis of a pyrazolo[1,5-b]pyridazine-CDK2 complex indicated that substitutions at the R¹ and R² positions were most likely to improve selectivity due to increased interaction with the binding pocket. acs.orgresearchgate.net
Rational Drug Design: The detailed structural information allows for the rational design of new analogues with improved properties, such as better ligand efficiency, enhanced permeability, and optimized physicochemical characteristics. acs.orgoup.com Molecular docking studies, often guided by existing crystal structures, predict how newly designed compounds will interact with a target, saving time and resources. researchgate.netoup.com
The ability to control the solid-state structure and understand intermolecular interactions makes pyrazolo[1,5-b]pyridazines a valuable scaffold in the materials-focused aspect of medicinal chemistry.
Potential as Agricultural Chemicals (e.g., Herbicidal, Fungicidal Agents)
The biological activity of pyrazolo[1,5-b]pyridazines is not limited to human therapeutics. The structural motifs that make them effective against human cellular targets can often be adapted to combat agricultural pests and diseases. There is emerging evidence that these compounds have potential as agricultural chemicals.
Patents have been filed that include pyrazolo[1,5-b]pyridazine derivatives as active agents for controlling diseases in agricultural and horticultural settings. ebi.ac.uk While detailed public data on specific herbicidal or fungicidal activities are limited, the inclusion of this scaffold in patents for such applications indicates that its biological potential is being actively explored in the agrochemical industry. The development of these derivatives as pesticides represents a significant area for future research.
Development as Biosensors and Preclinical Imaging Agents
The development of molecules that can detect specific biological analytes (biosensors) or be used to visualize processes in living organisms (imaging agents) is a frontier in chemical biology. While pyrazolo[1,5-b]pyridazines have not been widely reported as biosensors, their properties suggest potential in preclinical imaging.
A critical requirement for agents targeting the central nervous system (CNS) is the ability to cross the blood-brain barrier. Several studies have highlighted that 2,3-diaryl-pyrazolo[1,5-b]pyridazine derivatives possess favorable pharmacokinetic profiles that include relatively high brain penetration. researchgate.netscience.govscience.gov This characteristic is highly desirable for developing therapeutics for neurological disorders and also for creating imaging agents, such as those used in Positron Emission Tomography (PET), to visualize targets within the brain.
Although specific examples of pyrazolo[1,5-b]pyridazines being radiolabeled for use as primary imaging agents are not yet prevalent, their role in preclinical development is significant. researchgate.netdocksci.com During the evaluation of these compounds as potential drugs, imaging techniques are often used to monitor their distribution and target engagement in animal models. researchgate.net The inherent ability of certain derivatives to enter the CNS makes them attractive candidates for future development into specialized imaging probes for neurological targets. researchgate.net
Design of Hybrid Compounds and Prodrug Strategies (Conceptual Framework)
To enhance efficacy, selectivity, and pharmacokinetic properties, medicinal chemists often employ strategies like creating hybrid compounds or designing prodrugs. The pyrazolo[1,5-b]pyridazine scaffold is well-suited for both approaches.
Hybrid Compounds: A hybrid compound is a molecule that combines two or more different pharmacophores (active structural units) to interact with multiple targets or with multiple sites on a single target. Many potent pyrazolo[1,5-b]pyridazine-based inhibitors are, in fact, hybrid molecules. A common strategy involves linking the pyrazolo[1,5-b]pyridazine core to another heterocycle, such as a pyrimidine (B1678525) ring. oup.comacs.org This creates a larger molecule, like the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series, where each part of the structure plays a critical role in binding to the target kinase. oup.com This modular design allows for extensive Structure-Activity Relationship (SAR) studies, where modifications to either the pyrazolo[1,5-b]pyridazine core or the attached moieties can be made to fine-tune the compound's biological activity. acs.orgmdpi.com
Prodrug Strategies: A prodrug is an inactive or less active compound that is metabolized in the body into its active form. This strategy is often used to overcome issues like poor solubility, low bioavailability, or lack of site-specific delivery. acs.org While specific, developed prodrugs of pyrazolo[1,5-b]pyridazines are not widely documented, this remains a viable conceptual framework for this class of compounds. acsmedchem.org For instance, a derivative with promising potency but poor water solubility could be modified with a polar, cleavable group (like a phosphate (B84403) or a soluble amino acid). This prodrug would be more soluble, allowing for easier administration, and would then be converted to the active drug by enzymes in the body. Given that some pyrazolo[1,5-b]pyridazine derivatives are being developed for CNS applications, a prodrug strategy could also be conceptualized to improve transport across the blood-brain barrier. researchgate.net
The table below summarizes the inhibitory activity of selected hybrid compounds incorporating the pyrazolo[1,5-b]pyridazine scaffold against various kinases.
| Compound ID | Scaffold Type | Target Kinase(s) | Activity (IC₅₀) | Reference |
| Compound 35 | Pyrazolo[1,5-b]pyridazine-pyrimidine hybrid | CDK2 / CDK4 | 0.03 µM / 0.12 µM | mdpi.com |
| GW696155 | Pyrazolo[1,5-b]pyridazine-pyrimidine hybrid | SmVKR2 | >10 µM (Binding) | acs.org |
| GW406381 | 2,3-diaryl-pyrazolo[1,5-b]pyridazine | COX-2 | Potent inhibitor | researchgate.net |
| Compound 11 | Pyrazolo[1,5-b]pyridazine derivative | DYRK1A | Potent inhibitor | acs.org |
Q & A
Q. What are the common synthetic routes for Pyrazolo[1,5-b]pyridazine derivatives, and how can their efficiency be optimized?
Pyrazolo[1,5-b]pyridazine derivatives are typically synthesized via multicomponent reactions (MCRs) or palladium-catalyzed direct C–H arylation. For example, MCRs resembling Mannich reactions followed by oxidation steps (e.g., using DDQ) yield highly substituted derivatives with moderate-to-good yields (~40–64%) . Optimization involves adjusting stoichiometry, solvent systems (e.g., ionic liquids for greener synthesis), and blocking reactive positions to minimize side reactions . Recent protocols emphasize microwave-assisted methods to reduce reaction times and improve regioselectivity .
Q. Which analytical techniques are critical for characterizing Pyrazolo[1,5-b]pyridazine derivatives?
Key techniques include:
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M+H]+ with deviations <0.0003 Da) .
- NMR Spectroscopy : 1H, 13C, and HMBC experiments resolve substituent positions, as demonstrated for pyrazolo[1,5-a]pyrimidine analogs .
- X-ray Crystallography : Determines 3D structure and confirms regiochemistry, particularly for kinase inhibitors .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 61.65% vs. 61.78%) .
Q. What safety protocols are recommended for handling Pyrazolo[1,5-b]pyridazine derivatives in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation (Category 2 hazards) .
- Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates .
- Store derivatives in airtight containers under inert gas (e.g., N2) to prevent decomposition .
- Dispose of waste via certified hazardous waste services to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for Pyrazolo[1,5-b]pyridazine derivatives?
Discrepancies in bioactivity (e.g., kinase inhibition potency) often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO2) enhance binding to ATP pockets in kinases like GSK-3β or DYRK1A .
- Stereochemical variations : Use docking studies (e.g., AutoDock) and X-ray co-crystallography to validate binding modes .
- Assay conditions : Standardize protocols (e.g., ATP concentrations, cell lines) to ensure reproducibility .
Q. What computational methods support the design of Pyrazolo[1,5-b]pyridazine-based fluorophores or kinase inhibitors?
- TD-DFT Calculations : Predict photophysical properties (e.g., fluorescence quantum yields) by modeling excited-state transitions .
- Molecular Dynamics (MD) Simulations : Assess inhibitor stability in kinase binding pockets over nanosecond timescales .
- SAR (Structure-Activity Relationship) Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
Q. How can synthetic yields be improved for Pyrazolo[1,5-b]pyridazine derivatives with complex substitution patterns?
- Stepwise Functionalization : Introduce substituents sequentially (e.g., bromination at position 7 followed by Suzuki coupling) to avoid steric clashes .
- Microwave Irradiation : Enhances reaction rates and purity (e.g., 64% yield for unsaturated product 49 via DDQ oxidation) .
- Ionic Liquid Solvents : Improve atom economy and reduce byproducts (e.g., 40–53% RME for fluorophores vs. 1.31–17.9% for BODIPY) .
Q. What strategies mitigate stability issues during storage or biological testing of Pyrazolo[1,5-b]pyridazine derivatives?
- Lyophilization : Stabilize hygroscopic derivatives for long-term storage .
- Pro-drug Approaches : Mask reactive groups (e.g., esterification of -OH) to enhance plasma stability .
- Co-crystallization with Excipients : Improves solubility and reduces degradation in pharmacokinetic assays .
Methodological Guidelines for Data Interpretation
- Contradictory Spectral Data : Cross-validate NMR assignments using 2D techniques (e.g., HMBC for long-range couplings) .
- Low Bioactivity : Screen derivatives against isoform-specific kinases (e.g., DYRK1A vs. CLK1) to identify selective candidates .
- Scale-up Challenges : Optimize column chromatography gradients or switch to continuous-flow reactors for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
